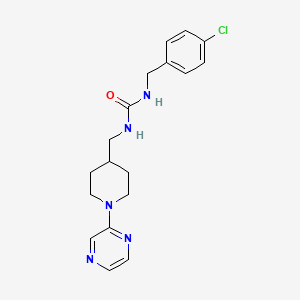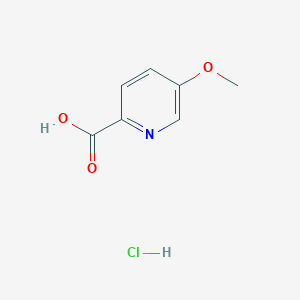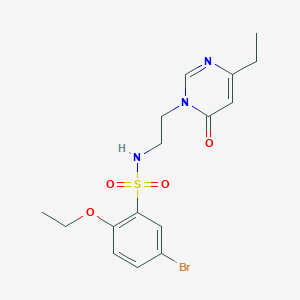
Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(2-(4-methylpiperazin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted with a phenyl group at the 4-position and a carboxylate ester at the 3-position. The carboxylate ester is further substituted with an amide group, which is connected to a 4-methylpiperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would include the thiophene ring, the phenyl ring, the carboxylate ester, the amide group, and the 4-methylpiperazine ring. The presence of these functional groups would influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthetic Applications and Methodologies
- The compound is utilized in the synthesis of diverse heterocyclic compounds, showcasing its versatility in organic synthesis. For example, its role in the synthesis of thiophene derivatives indicates its importance in creating molecules with potential biological activities (Karcı & Karcı, 2012). Similarly, its application in the synthesis of tetrazole and azido compounds through safe and reliable methodologies highlights its contribution to developing pharmacologically active molecules (Gutmann et al., 2012).
Pharmacological Investigations
- Research on the compound's derivatives has led to discoveries in the field of pharmacology, particularly in the design of potential therapeutic agents. Its derivatives have been explored for their antimicrobial, anticancer, and receptor antagonist activities, underscoring the chemical's role in developing new drugs. For instance, studies on thiophene-based bis-heterocyclic monoazo dyes derived from the compound have evaluated their solvatochromic behavior and tautomeric structures, offering insights into their potential pharmacological applications (Karcı & Karcı, 2012).
Materials Science and Polymer Chemistry
- The compound's relevance extends to materials science, where its derivatives are investigated for their binding properties and potential use in novel materials. For instance, cationic polythiophenes derived from thiophene-based molecules similar to the compound have been studied for their DNA-binding capabilities, highlighting their potential applications in gene delivery and theranostic materials (Carreon et al., 2014).
作用機序
Target of Action
Compounds with similar structures, such as 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (na-2), have been found to interact withSerotonin type-3 receptors (5-HT3 receptors) . These receptors play a significant role in the management of nausea and emesis and are being investigated for their neuro-pharmacological potential .
Mode of Action
Similar compounds like na-2 have shown to exhibit antidepressant-like effects in rodent models of depression . This suggests a possible interaction with the serotonin system, leading to changes in mood and behavior .
Biochemical Pathways
The involvement of 5-ht3 receptors in the neural pathways of depression has prompted research, considering these receptors as possible antidepressant drug targets . Therefore, it can be inferred that this compound might affect serotonin-related pathways, leading to downstream effects on mood and behavior .
Pharmacokinetics
The compound na-2, with a similar structure, has an optimal log p and pa2 value comparable to that of ondansetron, suggesting potential bioavailability .
Result of Action
Similar compounds like na-2 have shown to exhibit antidepressant-like effects in rodent models of depression . Chronic treatment with NA-2 restored the behavioral deficits in olfactory bulbectomized (OBX) rats, indicating a reduction in hyperactivity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-21-8-10-22(11-9-21)12-16(23)20-18-17(19(24)25-2)15(13-26-18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJKDNEEMGASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)
![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)
![5-Benzyl-2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2897685.png)

![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)

